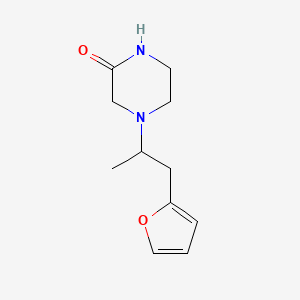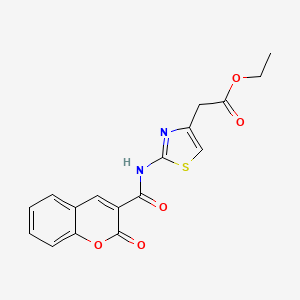![molecular formula C26H22ClNO5 B2565943 3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866809-53-2](/img/structure/B2565943.png)
3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C26H22ClNO5 and its molecular weight is 463.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient syntheses of metabolites of related quinoline compounds have been achieved, demonstrating the utility of specific protective groups for Friedel–Crafts reactions and the Krohnke reaction for novel compound formation. These methods may offer insights into the synthesis and functionalization of 3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one (M. Mizuno et al., 2006).
- Research on dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines provides insights into photocyclization and reaction strategies that could be relevant for modifying or understanding the reactivity of related quinoline derivatives (J. Stuart et al., 1987).
Pharmacological Potential
- Optimization of quinolinecarbonitriles has shown potent inhibition of Src kinase activity, suggesting that similar quinoline derivatives might have therapeutic potential in targeting protein kinases involved in cancer and other diseases (D. Boschelli et al., 2001).
- Antimalarial activities have been identified in alkoxylated and hydroxylated chalones, with structure-activity relationship analysis highlighting the importance of ring substitutions for in vitro and in vivo efficacy. This suggests a potential area of application for similar quinoline derivatives in antimalarial drug development (Mei Liu et al., 2001).
Structural and Mechanistic Insights
- Crystal structure analyses of pharmacologically relevant compounds containing quinoline moieties have provided detailed information on their molecular conformations and interactions, which is crucial for understanding the bioactive conformation and optimizing drug design (Nicholas D. Watermeyer et al., 2009).
Anticancer Activity
- Synthesis and evaluation of quinolin-4-one analogs have identified compounds with selective and potent inhibitory activity against certain cancer cell lines, indicating the potential for developing new anticancer agents from quinoline derivatives (Chien‐Ting Chen et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5/c1-31-19-10-4-16(5-11-19)14-28-15-21(25(29)17-6-8-18(27)9-7-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBSBMSZVNUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
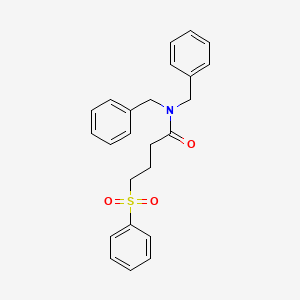
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

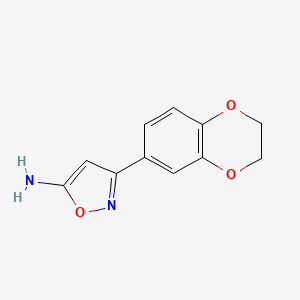
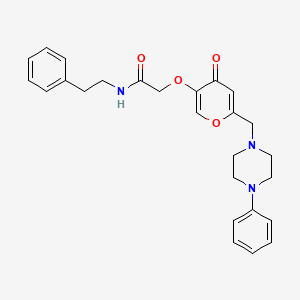
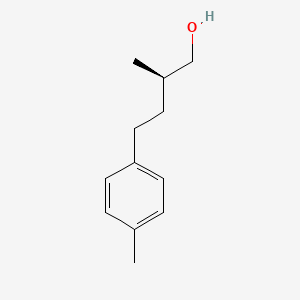
![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)
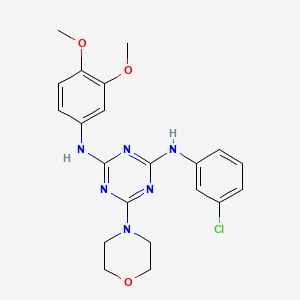
![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)
![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)
